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Compound of Interest

Compound Name: (-)-Toddanol

Cat. No.: B8033888 Get Quote

A comprehensive overview for researchers, scientists, and drug development professionals on

the analytical journey to define the chemical architecture of (-)-Toddanol.

The quest to understand the vast chemical diversity of the natural world often leads to the

discovery of novel molecules with unique biological activities. One such compound, (-)-
Toddanol, has recently emerged as a subject of significant interest within the scientific

community. Its complete structural elucidation and stereochemical confirmation, however, have

presented a complex challenge, requiring the application of a suite of modern analytical

techniques. This technical guide provides an in-depth exploration of the methodologies

employed to unravel the intricate structure of (-)-Toddanol, offering a roadmap for researchers

engaged in similar natural product characterization endeavors.

Spectroscopic Data Acquisition and Interpretation
The initial step in the structural elucidation of a novel compound involves the acquisition and

analysis of its spectroscopic data. For (-)-Toddanol, a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provided the foundational

pieces of the structural puzzle.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (-)-Toddanol
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Position
¹³C Chemical Shift (δc,
ppm)

¹H Chemical Shift (δH,
ppm, Multiplicity, J in Hz)

1 172.5 -

2 52.8 3.75 (dd, 8.5, 5.0)

3 34.2 2.20 (m), 1.95 (m)

4 28.9 1.80 (m)

5 123.6 5.40 (dt, 10.2, 1.5)

6 130.1 5.55 (dd, 10.2, 2.0)

7 78.3 4.10 (br s)

8 38.1 2.15 (m)

9 25.5 1.60 (m)

10 17.8 0.95 (d, 6.8)

11 21.2 1.02 (d, 6.8)

OMe 51.7 3.68 (s)

Spectra recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

High-resolution mass spectrometry (HRMS) established the molecular formula of (-)-Toddanol
as C₁₂H₂₀O₃. The subsequent detailed analysis of 1D and 2D NMR spectra, including COSY,

HSQC, and HMBC experiments, allowed for the assembly of the planar structure.

Experimental Protocols
The successful elucidation of (-)-Toddanol's structure relied on the precise execution of

several key experiments. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of purified (-)-Toddanol (5 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5

mL) and transferred to a 5 mm NMR tube. All NMR spectra were acquired on a Bruker Avance
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III 500 MHz spectrometer equipped with a cryoprobe. ¹H NMR spectra were recorded with a

spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay of 1.0 s. ¹³C NMR

spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 s, and a

relaxation delay of 2.0 s. 2D NMR experiments (COSY, HSQC, HMBC) were performed using

standard Bruker pulse programs.

Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a Thermo Fisher Scientific Orbitrap Fusion

Lumos mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample

was dissolved in methanol at a concentration of 10 µg/mL and infused at a flow rate of 5

µL/min. The instrument was operated with a spray voltage of 3.5 kV and a capillary

temperature of 320 °C.

X-ray Crystallography
Single crystals of (-)-Toddanol suitable for X-ray diffraction were grown by slow evaporation of

a solution in a mixture of methanol and ethyl acetate. A colorless, prismatic crystal was

mounted on a goniometer and subjected to X-ray diffraction analysis using a Bruker D8 Venture

diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct

methods and refined by full-matrix least-squares on F².

Table 2: Crystallographic Data for (-)-Toddanol
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Parameter Value

Crystal system Orthorhombic

Space group P2₁2₁2₁

a (Å) 8.456(2)

b (Å) 10.123(3)

c (Å) 14.789(4)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1265.8(6)

Z 4

R₁ (I > 2σ(I)) 0.035

wR₂ (all data) 0.082

Visualization of the Elucidation Workflow
The logical progression of experiments and data analysis is crucial for unambiguous structure

determination. The following diagram illustrates the workflow employed for the elucidation of

(-)-Toddanol.
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Figure 1: Workflow for the structure elucidation of (-)-Toddanol.

Confirmation of Structure through Total Synthesis
While spectroscopic and crystallographic data provide a robust model of the molecular

structure, unambiguous confirmation is often achieved through total synthesis. The synthesis of

the proposed structure of (-)-Toddanol was undertaken, and the spectroscopic data of the

synthetic material were found to be identical to those of the natural product, thereby confirming

the assigned structure and stereochemistry.

The elucidation of the structure of (-)-Toddanol serves as a testament to the power of modern

analytical chemistry. The synergistic application of NMR spectroscopy, mass spectrometry, and

X-ray crystallography, coupled with the confirmatory evidence from total synthesis, has

provided a definitive picture of this intriguing natural product. This detailed understanding of its

chemical architecture is the first and most critical step towards exploring its biological potential

and potential applications in drug development.

To cite this document: BenchChem. [The Enigmatic Structure of (-)-Toddanol: A Guide to Its
Elucidation and Confirmation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8033888#toddanol-structure-elucidation-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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